molecular formula C11H15N3O4 B11788224 2-(6-Oxo-3-(pyrrolidine-1-carbonyl)-5,6-dihydropyridazin-1(4H)-yl)acetic acid

2-(6-Oxo-3-(pyrrolidine-1-carbonyl)-5,6-dihydropyridazin-1(4H)-yl)acetic acid

Cat. No.: B11788224
M. Wt: 253.25 g/mol
InChI Key: IQVMPDUAJNNPHI-UHFFFAOYSA-N
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Description

2-(6-Oxo-3-(pyrrolidine-1-carbonyl)-5,6-dihydropyridazin-1(4H)-yl)acetic acid is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-3-(pyrrolidine-1-carbonyl)-5,6-dihydropyridazin-1(4H)-yl)acetic acid typically involves multi-step organic reactions. The starting materials often include pyridazine derivatives and pyrrolidine. The reaction conditions may involve:

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-3-(pyrrolidine-1-carbonyl)-5,6-dihydropyridazin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-Oxo-3-(pyrrolidine-1-carbonyl)-5,6-dihydropyridazin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Affecting biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar structures and biological activities.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring.

Uniqueness

2-(6-Oxo-3-(pyrrolidine-1-carbonyl)-5,6-dihydropyridazin-1(4H)-yl)acetic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

2-[6-oxo-3-(pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-1-yl]acetic acid

InChI

InChI=1S/C11H15N3O4/c15-9-4-3-8(12-14(9)7-10(16)17)11(18)13-5-1-2-6-13/h1-7H2,(H,16,17)

InChI Key

IQVMPDUAJNNPHI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(C(=O)CC2)CC(=O)O

Origin of Product

United States

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